molecular formula C8H5Cl2FO2 B6356523 Methyl 2,5-dichloro-3-fluorobenzoate CAS No. 1538964-46-3

Methyl 2,5-dichloro-3-fluorobenzoate

Cat. No.: B6356523
CAS No.: 1538964-46-3
M. Wt: 223.02 g/mol
InChI Key: DZWVFPHEKTTWTL-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-3-fluorobenzoate is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a fluorine atom. This compound is commonly used in various chemical synthesis processes and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dichloro-3-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,5-dichloro-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichloro-3-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions typically produce alcohols .

Scientific Research Applications

Methyl 2,5-dichloro-3-fluorobenzoate is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,5-dichloro-3-fluorobenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dichloro-3-fluorobenzoate
  • Methyl 2,6-dichloro-3-fluorobenzoate
  • Methyl 3,5-dichloro-2-fluorobenzoate

Uniqueness

Methyl 2,5-dichloro-3-fluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

methyl 2,5-dichloro-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWVFPHEKTTWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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